C6 Bromine as Cross-Coupling Handle
The 6-bromo substituent in 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde functions as an electrophilic site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling direct C-C and C-N bond formation at the 6-position of the imidazopyridine core . In contrast, the parent compound imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 101008-85-3), lacking any halogen substituent, cannot participate in these transition-metal-catalyzed coupling reactions without prior functionalization [1]. The bromine atom at C6 provides a defined, orthogonal vector for molecular diversification that is structurally precluded in the unsubstituted analog. This distinction is foundational for medicinal chemistry campaigns where systematic exploration of C6 substituent space is required for SAR development [2].
| Evidence Dimension | Cross-coupling reaction capability at C6 position |
|---|---|
| Target Compound Data | Reactive toward Pd-catalyzed Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig couplings at C6 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-carbaldehyde: No halogen substituent; incapable of direct cross-coupling at any position without pre-functionalization |
| Quantified Difference | Qualitative: Functional (reactive) vs. Non-functional (unreactive) synthetic handle |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (not a direct assay comparison; class-level functional inference based on established organohalide reactivity) |
Why This Matters
For procurement decisions in medicinal chemistry, the presence of a halogen coupling handle directly determines whether a building block can support late-stage diversification SAR campaigns; the non-brominated analog requires additional synthetic steps to introduce a halogen for equivalent reactivity.
- [1] PubChem. Imidazo[1,2-a]pyridine-3-carbaldehyde (CID: 53406027). Compound summary. View Source
- [2] Kendall JD, et al. Pyrazolo[1,5-a]pyridines: alpha-isoform-selective inhibitors of phosphatidylinositol-3-kinase (PI3K). Bioorg Med Chem. 2007. View Source
